BT424 Exhibits a Differentiated Selectivity Window for HCK Over Other SFKs
BT424 was engineered to be a more selective HCK inhibitor compared to other Src family kinases (SFKs). The compound demonstrates an EC50 of 12 µM for HCK, while exhibiting lower inhibition against other SFKs at the same concentration [1]. This contrasts sharply with broad-spectrum SFK inhibitors like A-419259 (RK-20449) and dasatinib. A-419259, for instance, has reported IC50 values of 9 nM for Src, <3 nM for Lck and Lyn, and 0.43 nM for Hck , indicating high potency across multiple SFK targets. Similarly, PP1 inhibits Hck with an IC50 of 20 nM and Lck at 5 nM . The higher, micromolar EC50 of BT424 for HCK, combined with its relative sparing of other SFKs, defines a distinct selectivity profile intended to reduce the on-target, off-kinase toxicities associated with pan-SFK inhibition.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity Profile |
|---|---|
| Target Compound Data | EC50 = 12 µM for HCK; Lower inhibition for other SFKs |
| Comparator Or Baseline | A-419259: IC50 = 0.43 nM (HCK), 9 nM (Src), <3 nM (Lck, Lyn); PP1: IC50 = 20 nM (HCK), 5 nM (Lck), 170 nM (Src) |
| Quantified Difference | BT424 exhibits an EC50 for HCK that is approximately 28,000-fold higher (less potent) than A-419259's IC50 but is distinguished by its relative selectivity for HCK within the SFK family. |
| Conditions | Cell-free kinase activity assays; data compiled from multiple independent studies. |
Why This Matters
This selectivity profile is critical for researchers aiming to dissect HCK-specific biology in complex cellular or in vivo systems where broad SFK inhibition would confound the interpretation of results.
- [1] Chen, M., Menon, M. C., Wang, W., Fu, J., Yi, Z., Sun, Z., ... & Wei, C. (2023). HCK induces macrophage activation to promote renal inflammation and fibrosis via suppression of autophagy. Nature Communications, 14(1), 4297. View Source
